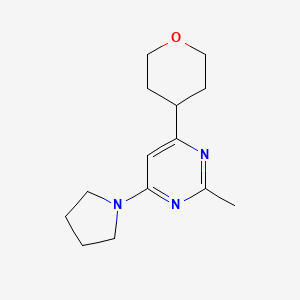![molecular formula C17H23F2N5O B15113341 1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B15113341.png)
1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one is a complex organic compound that features a unique combination of cyclopropyl, pyrrolidinone, and piperazine moieties
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST).
Cyclization to form the pyrrolidinone ring: This is usually accomplished through intramolecular cyclization reactions.
Attachment of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Final cyclopropylation: The cyclopropyl group is introduced using cyclopropyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with Pd/C), and nucleophiles (e.g., amines, alcohols).
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and as an antiviral compound.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit bacterial DNA synthesis by blocking the activity of DNA gyrase or topoisomerase IV, leading to the disruption of bacterial replication and cell death. The compound’s difluoromethyl group enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action, inhibiting bacterial DNA gyrase and topoisomerase IV.
Levofloxacin: Another fluoroquinolone with a broader spectrum of activity and improved pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and respiratory pathogens.
1-Cyclopropyl-3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one is unique due to its specific structural features, such as the difluoromethyl group and the combination of pyrrolidinone and piperazine rings, which contribute to its distinct pharmacological profile.
Eigenschaften
Molekularformel |
C17H23F2N5O |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-cyclopropyl-3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H23F2N5O/c1-11-20-13(16(18)19)10-15(21-11)23-8-6-22(7-9-23)14-4-5-24(17(14)25)12-2-3-12/h10,12,14,16H,2-9H2,1H3 |
InChI-Schlüssel |
XLZMOQWINXIKCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3CCN(C3=O)C4CC4)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B15113259.png)
![2,7-bis(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15113261.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113262.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B15113269.png)


![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113295.png)
![4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B15113296.png)
![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15113304.png)
![5-(4-Methoxypyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15113306.png)
![3-(fluoromethyl)-1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidine](/img/structure/B15113314.png)
![1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15113323.png)
![2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15113330.png)
![1-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B15113336.png)
